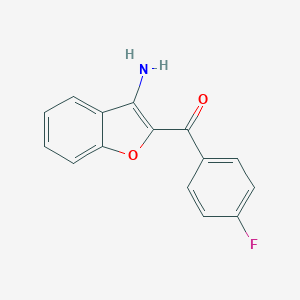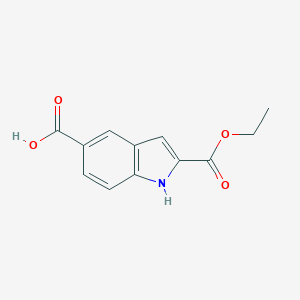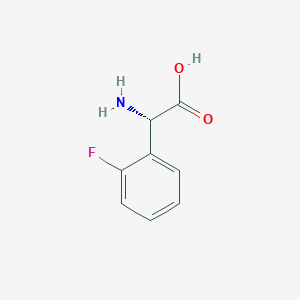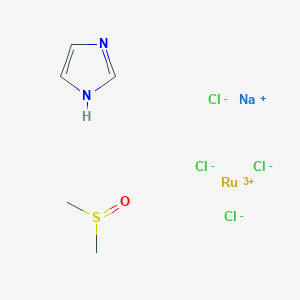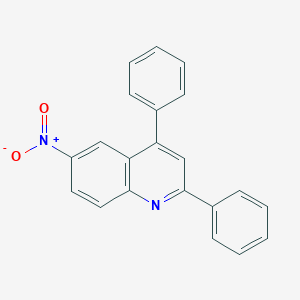
6-Nitro-2,4-diphenyl-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-2,4-diphenyl-quinoline is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a quinoline derivative that has a nitro group on its 6th position and two phenyl groups attached to its 2nd and 4th positions.
Wirkmechanismus
The mechanism of action of 6-Nitro-2,4-diphenyl-quinoline is not fully understood. However, it has been suggested that it works by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
6-Nitro-2,4-diphenyl-quinoline has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and cause DNA damage. It has also been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Nitro-2,4-diphenyl-quinoline in lab experiments is its well-established synthesis method. It is also relatively easy to work with and has a high purity. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 6-Nitro-2,4-diphenyl-quinoline. One area of interest is its potential use as a fluorescent probe for detecting DNA damage. Another area of interest is its potential use as an antibacterial or antifungal agent. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential use in cancer therapy.
Synthesemethoden
The synthesis of 6-Nitro-2,4-diphenyl-quinoline involves the reaction of 2-nitrobenzaldehyde and 4-nitrobenzaldehyde with aniline in the presence of a catalyst such as zinc chloride. The resulting product is then treated with acetic anhydride to obtain the final compound. This synthesis method has been well established and is commonly used in research laboratories.
Wissenschaftliche Forschungsanwendungen
6-Nitro-2,4-diphenyl-quinoline has been extensively studied for its potential applications in various scientific fields. It has been found to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as a fluorescent probe for detecting DNA damage.
Eigenschaften
CAS-Nummer |
138432-74-3 |
|---|---|
Produktname |
6-Nitro-2,4-diphenyl-quinoline |
Molekularformel |
C21H14N2O2 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
6-nitro-2,4-diphenylquinoline |
InChI |
InChI=1S/C21H14N2O2/c24-23(25)17-11-12-20-19(13-17)18(15-7-3-1-4-8-15)14-21(22-20)16-9-5-2-6-10-16/h1-14H |
InChI-Schlüssel |
LXGCTGNEHPKAOP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Synonyme |
6-Nitro-2,4-diphenyl-quinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Benzo[d]imidazol-2-yl carbamate](/img/structure/B144972.png)
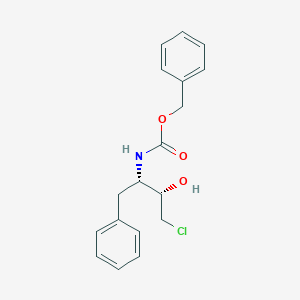


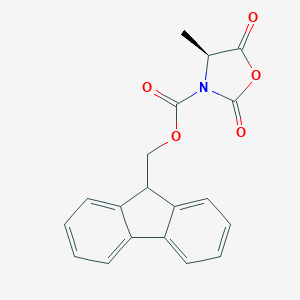

![4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide](/img/structure/B144989.png)
